molecular formula C22H21ClFN3O3 B11062850 1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B11062850
M. Wt: 429.9 g/mol
InChI Key: TZMVWYJITKRIBC-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a piperidylamino group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Dihydropyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the dihydropyrrole ring.

    Attachment of the Fluorobenzoyl Group: This can be done through an acylation reaction using a fluorobenzoyl chloride derivative.

    Incorporation of the Piperidylamino Group: This step may involve a nucleophilic substitution reaction where the piperidylamino group is attached to the dihydropyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: For investigating its biological activity and potential as a bioactive molecule.

    Medicine: As a lead compound for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: In the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-{[1-(4-methylbenzoyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione
  • 1-(3-Chlorophenyl)-3-{[1-(4-methoxybenzoyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione

Uniqueness

1-(3-CHLOROPHENYL)-3-{[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluorobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C22H21ClFN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21ClFN3O3/c23-15-2-1-3-18(12-15)27-20(28)13-19(22(27)30)25-17-8-10-26(11-9-17)21(29)14-4-6-16(24)7-5-14/h1-7,12,17,19,25H,8-11,13H2

InChI Key

TZMVWYJITKRIBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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